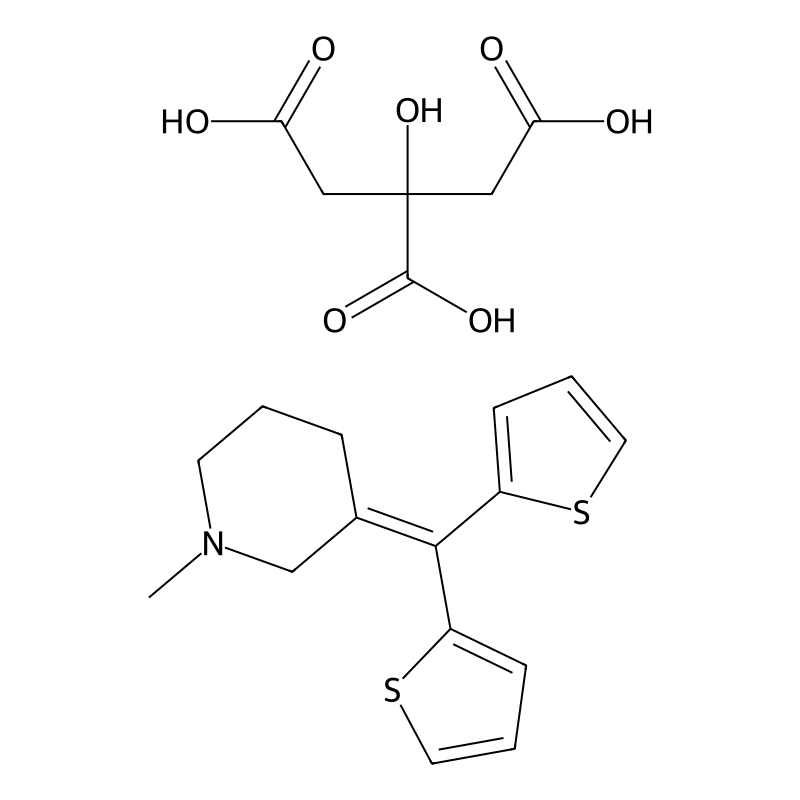

Tipepidine citrate

Content Navigation

Tipepidine citrate (CAS 14698-07-8) overcomes the aqueous insolubility of the hibenzate salt, enabling liquid pediatric formulations and GI-stable sustained-release designs. Key differentiation:

- Superior aqueous solubility (vs. practically insoluble hibenzate) enables taste-masked syrups and liquid formulations.

- GIRK channel inhibition (IC50 7.0 μM) drives dopaminergic modulation in ADHD/depression models.

- Reliable global supply as the preferred citrate salt for pharmaceutical R&D; suitable for immediate formulation prototyping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Tipepidine citrate (CAS 14698-07-8) is a synthetic, non-opioid thiambutene-class compound traditionally utilized as a centrally acting antitussive and expectorant . Unlike conventional opioid-based suppressants, its primary mechanism involves the potent inhibition of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which modulates monoaminergic neurotransmission . In industrial formulation and pharmaceutical procurement, the citrate salt is specifically prioritized over the free base or the more common hibenzate salt due to its superior aqueous solubility profile. This highly soluble nature makes it a critical precursor for liquid preparations, pediatric dry syrups, and advanced neuropsychiatric research models targeting dopaminergic activation in depression and ADHD .

Research Fit

Substituting Tipepidine citrate with the more ubiquitous Tipepidine hibenzate or traditional antitussives fundamentally compromises formulation flexibility and mechanism-specific research. While the hibenzate salt dissolves adequately in the acidic stomach, it is practically insoluble in neutral water, leading to poor dissolution and limited absorption in the lower gastrointestinal tract, which disqualifies it from sustained-release or specific liquid formulations [1]. Furthermore, substituting with conventional antitussives like dextromethorphan eliminates the specific GIRK-channel inhibition that drives tipepidine’s unique efficacy in ADHD and treatment-resistant depression models, rendering generic class-level substitutes useless for targeted neuropsychiatric repurposing .

Substitution Risk

- GIRK potency profileGIRK channel inhibition IC50 and CNS penetration may differ from other non-opioid antitussives, affecting target engagement readouts.

- Dual bronchial mechanismTipepidine inhibits both neurogenic and cholinergic contractions; dextromethorphan and noscapine lack the cholinergic component, which can alter tissue-level functional outcomes.

- TRD model specificityOnly tipepidine showed effect in ACTH-treated rat FST among tested GIRK inhibitors; cloperastine and caramiphen did not, so model-specific endpoint context may not transfer.

Aqueous Solubility and GI Dissolution

When formulating oral therapeutics, the choice of salt dictates lower gastrointestinal bioavailability. Tipepidine citrate maintains high aqueous solubility across broad pH ranges, whereas the standard Tipepidine hibenzate salt is practically insoluble in neutral water environments[1]. This neutral-pH insolubility severely limits the hibenzate form's ability to achieve stable, sustained release in the intestines, making the citrate salt the mandatory choice for advanced oral delivery systems [1].

| Evidence Dimension | Aqueous solubility at neutral pH (lower GI conditions) |

| Target Compound Data | Tipepidine citrate (Highly soluble in water) |

| Comparator Or Baseline | Tipepidine hibenzate (Practically insoluble in neutral water) |

| Quantified Difference | Citrate salt maintains dissolution in neutral conditions, preventing the severe drop in lower GI absorption characteristic of the hibenzate salt. |

| Conditions | Neutral pH aqueous environments simulating lower digestive tract conditions. |

Formulators must procure the citrate salt to achieve consistent bioavailability in sustained-release or liquid phase delivery systems where neutral pH solubility is required.

Δ Remission +28.6 pp (P=0.029), Δ Response +25 pp (P=0.005)

Cyclodextrin Complexation for Pediatric Syrups

Tipepidine citrate possesses a strong bitter taste that historically limited its use in liquid pediatric formulations. However, quantitative formulation studies demonstrate that complexing Tipepidine citrate with Cyclodextrin (CyD) at a 1:0.5 to 1:4 molar ratio completely masks this bitterness [1]. Furthermore, the formation of this clathrate significantly accelerates the compound's already high dissolution rate, enabling the production of highly palatable, rapid-dissolving dry syrups that cannot be effectively manufactured using the insoluble hibenzate salt [1].

| Evidence Dimension | Bitterness masking and dissolution rate |

| Target Compound Data | Tipepidine citrate complexed with Cyclodextrin (1:0.5 - 1:4 molar ratio) |

| Comparator Or Baseline | Uncomplexed Tipepidine citrate (highly bitter) / Hibenzate (insoluble) |

| Quantified Difference | Cyclodextrin complexation of the citrate salt completely neutralizes its strong bitter taste while further accelerating its dissolution rate. |

| Conditions | Water bath solution preparation followed by solvent removal for dry syrup production. |

Provides a direct, scalable formulation pathway for manufacturing palatable, high-solubility pediatric dry syrups that cannot be achieved with the hibenzate salt.

GIRK Channel Inhibition Specificity

Unlike traditional antitussives that target opioid or NMDA receptors, Tipepidine citrate acts as a potent, reversible inhibitor of dopamine D2 receptor-mediated GIRK currents (IDA(GIRK)) . Patch-clamp experiments on rat ventral tegmental area (VTA) dopamine neurons confirm an IC50 of 7.0 μM for IDA(GIRK) inhibition . This specific mechanism leads to membrane depolarization and action potential firing, directly activating VTA dopamine neurons without engaging addiction-prone pathways[REFS-1, REFS-2].

| Evidence Dimension | Dopamine D2 receptor-mediated GIRK current (IDA(GIRK)) inhibition |

| Target Compound Data | Tipepidine citrate (IC50 = 7.0 μM) |

| Comparator Or Baseline | Traditional antitussives (Dextromethorphan/Codeine, inactive at GIRK) |

| Quantified Difference | Tipepidine citrate reversibly inhibits GIRK currents at 7.0 μM, whereas traditional benchmarks rely on off-target NMDA or opioid receptor pathways. |

| Conditions | Patch-clamp experiments on rat ventral tegmental area (VTA) dopamine neurons. |

Essential for researchers procuring a validated, non-narcotic GIRK inhibitor to model dopaminergic activation in ADHD and depression pathways.

Dextromethorphan (10–100 µM): no effect

Treatment-Resistant Depression Efficacy

Tipepidine citrate demonstrates significant in vivo efficacy in models of treatment-resistant depression. Intraperitoneal administration of 20-40 mg/kg elevates extracellular dopamine in the nucleus accumbens without inducing locomotor sensitization . In behavioral assays, this dosing significantly decreases immobility time in the forced-swim test using adrenocorticotropic hormone (ACTH)-treated rats, outperforming baseline vehicle controls and establishing its utility as a monoaminergic modulator [REFS-1, REFS-2].

| Evidence Dimension | Immobility time and extracellular dopamine elevation |

| Target Compound Data | Tipepidine citrate (20-40 mg/kg i.p.) |

| Comparator Or Baseline | Vehicle baseline in ACTH-treated rats |

| Quantified Difference | Doses of 20-40 mg/kg significantly decrease immobility time and elevate extracellular dopamine without inducing locomotor sensitization. |

| Conditions | Forced swimming test in adrenocorticotropic hormone (ACTH)-treated treatment-resistant depression rat models. |

Validates the procurement of Tipepidine citrate as a highly effective positive control or primary agent in complex, treatment-resistant psychiatric in vivo assays.

Cloperastine, caramiphen: no significant effect

Pediatric Liquid & Dry Syrup Manufacturing

Leveraging its high aqueous solubility and compatibility with cyclodextrin taste-masking, Tipepidine citrate is the preferred API salt for formulating rapid-dissolving, non-bitter pediatric cough suppressants [1].

Sustained-Release GI Formulations

Because it avoids the neutral-pH insolubility of the hibenzate salt, the citrate form is optimal for engineering sustained-release oral therapeutics that require consistent dissolution in the lower GI tract [2].

Neuropsychiatric Drug Repurposing Assays

As a potent GIRK channel inhibitor (IC50 = 7.0 μM), it serves as a critical reference standard in preclinical models evaluating monoaminergic modulation for ADHD, OCD, and treatment-resistant depression .

Metabolic Syndrome & AMPK Studies

Emerging data showing its ability to activate AMPK and reduce adipose tissue fibrosis makes it a valuable pharmacological tool for researchers investigating high-fat diet-induced obesity and glucose intolerance.

Application Fit Matrix

Exact Mass

Appearance

Storage

UNII

Related CAS

Other CAS

Wikipedia

2: Shirayama Y, Suzuki M, Takahashi M, Sato K, Hashimoto K. Effects of add-on tipepidine on treatment-resistant depression: an open-label pilot trial. Acta Neuropsychiatr. 2016 Feb;28(1):51-4. doi: 10.1017/neu.2015.43. Epub 2015 Jul 20. PubMed PMID: 26189506.

3: Hamao K, Kawaura K, Soeda F, Hamasaki R, Shirasaki T, Takahama K. Tipepidine increases dopamine level in the nucleus accumbens without methamphetamine-like behavioral sensitization. Behav Brain Res. 2015 May 1;284:118-24. doi: 10.1016/j.bbr.2015.02.012. Epub 2015 Feb 14. PubMed PMID: 25687844.

4: Sasaki T, Hashimoto K, Tachibana M, Kurata T, Okawada K, Ishikawa M, Kimura H, Komatsu H, Ishikawa M, Hasegawa T, Shiina A, Hashimoto T, Kanahara N, Shiraishi T, Iyo M. Tipepidine in children with attention deficit/hyperactivity disorder: a 4-week, open-label, preliminary study. Neuropsychiatr Dis Treat. 2014 Jan 24;10:147-51. doi: 10.2147/NDT.S58480. eCollection 2014. PubMed PMID: 24493927; PubMed Central PMCID: PMC3908907.

5: Kawahara R, Soeda F, Kawaura K, Honda S, Miki R, Noguchi T, Shirasaki T, Takahama K. Effect of tipepidine with novel antidepressant-like action on c-fos-like protein expression in rat brain. Brain Res. 2013 Jun 4;1513:135-42. doi: 10.1016/j.brainres.2013.03.034. Epub 2013 Mar 30. PubMed PMID: 23548603.

Explore Compound Types